9-(4-ethoxyphenyl)-3-heptyl-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
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Overview
Description
9-(4-Ethoxyphenyl)-3-heptyl-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione is a complex organic compound belonging to the purino[7,8-a]pyrimidine family This compound features a unique structure characterized by a fused bicyclic system, which includes both purine and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-ethoxyphenyl)-3-heptyl-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione typically involves multi-step organic reactions. One common approach starts with the preparation of the purine core, followed by the introduction of the pyrimidine ring through cyclization reactions. Key steps include:
Formation of the Purine Core: This step often involves the condensation of appropriate amines with formamide derivatives under acidic or basic conditions.
Cyclization to Form the Pyrimidine Ring: The intermediate is then subjected to cyclization reactions using reagents such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA).
Functional Group Introduction: The ethoxyphenyl, heptyl, and dimethyl groups are introduced through alkylation or acylation reactions using reagents like alkyl halides or acyl chlorides.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the heptyl side chain, using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the ethoxyphenyl group, where nucleophiles like amines or thiols replace the ethoxy group.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its fused ring system makes it an interesting subject for structural and mechanistic studies.
Biology
Biologically, compounds with similar structures have shown activity against various enzymes and receptors, making them potential candidates for drug development. Research often focuses on their interactions with biological macromolecules and their effects on cellular processes.
Medicine
In medicine, derivatives of purino[7,8-a]pyrimidine compounds are explored for their therapeutic potential, particularly as anticancer agents. They are investigated for their ability to inhibit specific enzymes involved in cancer cell proliferation.
Industry
Industrially, these compounds can be used in the synthesis of advanced materials, including polymers and nanomaterials, due to their stable and versatile chemical structure.
Mechanism of Action
The mechanism of action of 9-(4-ethoxyphenyl)-3-heptyl-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione involves its interaction with specific molecular targets. These targets may include enzymes such as kinases or receptors involved in signal transduction pathways. The compound can inhibit or modulate the activity of these targets, leading to altered cellular responses.
Comparison with Similar Compounds
Similar Compounds
Purine Derivatives: Compounds like adenine and guanine, which are fundamental components of nucleic acids.
Pyrimidine Derivatives: Compounds such as cytosine and thymine, also essential for nucleic acid structure.
Thienopyrimidines: These compounds share structural similarities and are known for their biological activities.
Uniqueness
What sets 9-(4-ethoxyphenyl)-3-heptyl-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione apart is its specific combination of functional groups and fused ring system, which confer unique chemical properties and potential biological activities not commonly found in simpler purine or pyrimidine derivatives.
By understanding the detailed synthesis, reactivity, and applications of this compound, researchers can further explore its potential in various scientific and industrial fields.
Properties
CAS No. |
844828-35-9 |
---|---|
Molecular Formula |
C25H35N5O3 |
Molecular Weight |
453.587 |
IUPAC Name |
9-(4-ethoxyphenyl)-3-heptyl-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
InChI |
InChI=1S/C25H35N5O3/c1-5-7-8-9-10-15-28-23(31)21-22(27(4)25(28)32)26-24-29(16-18(3)17-30(21)24)19-11-13-20(14-12-19)33-6-2/h11-14,18H,5-10,15-17H2,1-4H3 |
InChI Key |
QZVWRVSHADHXOH-UHFFFAOYSA-N |
SMILES |
CCCCCCCN1C(=O)C2=C(N=C3N2CC(CN3C4=CC=C(C=C4)OCC)C)N(C1=O)C |
solubility |
not available |
Origin of Product |
United States |
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